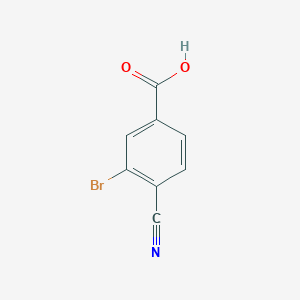

3-Bromo-4-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUFPLTXVDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-cyanobenzoic acid synthesis routes

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyanobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound (CAS No: 58123-69-6), a pivotal intermediate in the development of pharmaceuticals and advanced materials.[1][2][3][4] As a substituted aromatic scaffold, its reactive bromo, cyano, and carboxylic acid functionalities offer versatile handles for constructing complex molecular architectures. This document, intended for researchers and drug development professionals, details two core synthetic strategies: the oxidation of a methylbenzonitrile precursor and a Sandmeyer reaction pathway starting from an aminobenzoic acid derivative. The guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers a comparative analysis to inform strategic decisions in a laboratory or process chemistry setting.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from several retrosynthetic perspectives. The most logical disconnections involve the formation of the carboxylic acid and the introduction of the cyano group, as these transformations are well-established in organic chemistry. This analysis reveals two primary, industrially relevant pathways.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two convergent strategies:

-

Route A: Begins with the commercially available 4-methylbenzonitrile, which undergoes bromination followed by oxidation of the methyl group.

-

Route B: Starts with 4-aminobenzoic acid, which is first brominated and then converted to the target compound via the Sandmeyer reaction.

Route A: Synthesis via Oxidation of 3-Bromo-4-methylbenzonitrile

This pathway is arguably the most direct, leveraging a late-stage oxidation to form the desired carboxylic acid. The success of this route hinges on the selective oxidation of the methyl group without affecting the bromo and cyano functionalities.

Principle and Mechanistic Considerations

The core of this route is the oxidation of an activated methyl group on the benzene ring. While powerful oxidants like potassium permanganate (KMnO₄) are effective, they can sometimes lead to low yields or complex purification when a nitrile group is present on the ring.[5] The nitrile can be susceptible to hydrolysis under the harsh basic or acidic conditions often employed for such oxidations. Therefore, the choice of oxidant and reaction conditions is critical to balance reactivity with selectivity. Catalytic oxidation systems, such as those using ruthenium salts, can offer milder conditions and improved yields.[5]

The precursor, 3-Bromo-4-methylbenzonitrile, is synthesized via electrophilic aromatic substitution on 4-methylbenzonitrile. The methyl group is an ortho-, para-director. Since the para position is blocked, bromination occurs at one of the ortho positions. The cyano group is a deactivating meta-director, which further favors substitution at the 3-position (ortho to the methyl group).

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile [6]

This procedure involves the selective bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS), a common and reliable brominating agent.

-

Reagents: 4-methylbenzonitrile, N-bromosuccinimide (NBS), Sulfuric acid (concentrated).

-

Procedure:

-

In a reaction vessel protected from light, create a mixture of sulfuric acid and water.

-

Add 4-methylbenzonitrile to the acidic medium with stirring.

-

Portion-wise, add N-bromosuccinimide (NBS) to the mixture, carefully controlling the temperature.

-

Allow the reaction to stir at a controlled temperature for an extended period until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by pouring the mixture over ice water.

-

The solid precipitate is collected via filtration, washed thoroughly with water to remove residual acid, and then washed with a sodium bisulfite solution to remove any unreacted bromine.

-

The crude product is dried under vacuum. It can be further purified by recrystallization from a suitable solvent like ethanol to yield 3-Bromo-4-methylbenzonitrile as an off-white solid.[6]

-

Step 2: Oxidation to this compound

This step requires controlled oxidation of the methyl group. The following protocol is a representative method.

-

Reagents: 3-Bromo-4-methylbenzonitrile, Potassium permanganate (KMnO₄), Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Suspend 3-Bromo-4-methylbenzonitrile in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approx. 80-90°C).

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint persistent pink color remains.

-

Maintain reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Combine the filtrate and washings. Cool the solution in an ice bath.

-

Acidify the clear solution with concentrated hydrochloric acid until the pH is ~2. A white precipitate of this compound will form.

-

Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Route A Workflow Diagram

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and classic transformation for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[7][8][9] This route offers an alternative to the direct oxidation pathway.

Principle and Mechanistic Considerations

This synthesis involves two key transformations:

-

Electrophilic Bromination: 4-Aminobenzoic acid is first brominated. The amino group (-NH₂) is a strongly activating ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating meta-director. The directing effects of the powerful amino group dominate, leading to bromination at the position ortho to the amine and meta to the carboxylic acid, yielding 4-Amino-3-bromobenzoic acid.

-

Sandmeyer Reaction: This is a two-step sequence.[10] First, the aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. Second, the diazonium salt solution is added to a solution of a copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas.[10][11] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8]

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromobenzoic acid [12]

-

Reagents: 4-Aminobenzoic acid, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-aminobenzoic acid in DMF in a suitable reaction flask.

-

Add N-bromosuccinimide to the solution in one portion.

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the filter cake thoroughly with water and dry under vacuum to yield 4-Amino-3-bromobenzoic acid.

-

Step 2: Sandmeyer Reaction to this compound [5][13]

-

Reagents: 4-Amino-3-bromobenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (concentrated), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN).

-

Procedure:

-

Diazotization: Suspend 4-Amino-3-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the stirred suspension to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm this solution to approximately 60-70°C.

-

Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, heat the mixture on a steam bath for about 1 hour to ensure the reaction is complete.

-

Cool the mixture to room temperature and then acidify with concentrated HCl.

-

The crude product often separates as an oil or solid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization.

-

Route B Workflow Diagram

References

- 1. 4-Bromo-3-cyanobenzoic acid [myskinrecipes.com]

- 2. This compound | 58123-69-6 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Key Building Block in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a carboxylic acid, a nitrile group, and a bromine atom on a benzene ring, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, and key spectral characteristics. Furthermore, it delves into established synthetic protocols, explores its chemical reactivity, and highlights its significant application as a crucial building block in the synthesis of advanced pharmaceutical agents, most notably the non-steroidal antiandrogen, apalutamide.

Introduction

In the quest for novel therapeutics, the strategic design and synthesis of small molecules with precise functionalities are paramount. This compound (CAS No: 58123-69-6) has garnered significant attention as a high-value starting material in the pharmaceutical industry. The presence of three distinct functional groups—a carboxylic acid amenable to esterification and amidation, a nitrile group that can undergo various transformations, and a bromine atom that serves as a handle for cross-coupling reactions—makes it a highly sought-after precursor for the construction of diverse and complex drug candidates.[1] This guide aims to provide a detailed technical resource for researchers and scientists, consolidating the essential chemical and structural information of this compound to facilitate its effective utilization in drug discovery and development programs.

Molecular Structure and Identification

The structural integrity and unambiguous identification of a chemical entity are fundamental in any scientific endeavor. This section details the molecular structure and key identifiers for this compound.

Chemical Structure

The molecule consists of a benzene ring substituted with a bromine atom at position 3, a cyano group at position 4, and a carboxylic acid group at position 1.

Caption: 2D Chemical Structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 58123-69-6[2][3][4] |

| Molecular Formula | C₈H₄BrNO₂[2] |

| Molecular Weight | 226.03 g/mol [2] |

| InChI | InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)[2][4] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Br)C#N[2] |

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties is crucial for the handling, characterization, and application of this compound in a research setting.

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 186 °C (for the isomer 4-Bromo-3-cyanobenzoic acid) | [5] |

| Boiling Point | 380.0 ± 37.0 °C at 760 mmHg (Predicted for an isomer) | [1] |

| Solubility | Information not readily available. Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. | |

| pKa | Not experimentally determined. Expected to be acidic due to the carboxylic acid group. | |

| Storage | Sealed in dry, room temperature conditions.[4] |

Spectral Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region.

-

A singlet for the proton at position 2.

-

A doublet for the proton at position 5.

-

A doublet for the proton at position 6. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display eight distinct signals, corresponding to each carbon atom in the molecule.

-

The carboxylic acid carbonyl carbon will be the most downfield signal (typically >165 ppm).

-

The nitrile carbon will appear in the range of 115-120 ppm.

-

Six signals will be present in the aromatic region (approx. 110-140 ppm), with the carbon attached to the bromine being the most upfield among the substituted carbons.

Infrared (IR) Spectroscopy (Characteristic Absorptions based on analogs):

-

O-H stretch (Carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C≡N stretch (Nitrile): A sharp, medium intensity band around 2230-2210 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong, sharp band around 1720-1680 cm⁻¹.

-

C=C stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation):

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (226.03 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

-

Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), and cleavage of the bromine atom.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step procedures, with the Sandmeyer reaction being a key transformation. Its reactivity is dictated by the interplay of its three functional groups.

Synthetic Protocol: The Sandmeyer Reaction

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol (Illustrative):

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-4-aminobenzoic acid in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture remains below 5 °C.

-

Stir the mixture vigorously during the addition and for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the aryl diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.

-

Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected.

-

Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial to prevent premature decomposition and side reactions.

-

Use of Copper(I) Cyanide: Copper(I) is a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with the cyanide nucleophile.

Chemical Reactivity

The reactivity of this compound is a function of its constituent groups:

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (e.g., with N-methylamine), and reduction to the corresponding alcohol. These reactions are fundamental in building more complex molecular scaffolds.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

Bromine Atom: The bromine atom is a key functional handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a range of biologically active molecules. Its most prominent application to date is as a key intermediate in the synthesis of Apalutamide .

Apalutamide Synthesis

Apalutamide (formerly ARN-509) is a non-steroidal antiandrogen used in the treatment of prostate cancer. Several patented synthetic routes to Apalutamide utilize this compound or its derivatives. In these syntheses, the carboxylic acid moiety is typically converted to an amide, and the bromine and cyano groups are elaborated to form the complex heterocyclic core of the drug. The strategic placement of the functional groups on the this compound scaffold is critical for the successful construction of the final drug molecule.

Caption: Role of this compound in the synthesis of Apalutamide.

The use of this compound in the synthesis of Apalutamide underscores its importance in modern pharmaceutical manufacturing, where efficient and convergent synthetic strategies are highly valued.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information before use.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature provides a robust platform for the construction of complex and biologically active molecules. This technical guide has consolidated the key chemical, physical, and structural properties of this compound, outlined a viable synthetic approach, and highlighted its critical role in the synthesis of the anticancer drug Apalutamide. For researchers and scientists in drug discovery and development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established spectroscopic principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Spectroscopic Features

This compound (C₈H₄BrNO₂) possesses a unique arrangement of functional groups on a benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and a bromine atom creates a specific electronic environment that is readily probed by modern analytical techniques.

Chemical Structure:

Before delving into the specific data, it is crucial to anticipate the expected spectroscopic characteristics based on the functional groups present. The carboxylic acid will exhibit a characteristic acidic proton signal in ¹H NMR and a carbonyl carbon signal in ¹³C NMR, along with distinctive O-H and C=O stretching vibrations in the IR spectrum. The nitrile group will show a sharp, intense absorption in the IR spectrum. The substitution pattern on the aromatic ring will dictate the appearance of the aromatic proton and carbon signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and the downfield acidic proton regions. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring.

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~10-13 | Broad Singlet | 1H |

| Aromatic Proton (H-2) | ~8.3-8.5 | Singlet (or narrow doublet) | 1H |

| Aromatic Proton (H-5) | ~7.8-8.0 | Doublet | 1H |

| Aromatic Proton (H-6) | ~7.9-8.1 | Doublet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The substitution pattern (1,2,4-trisubstituted) gives rise to a specific set of signals.

-

H-2: This proton is situated between the bromine and carboxylic acid groups and is expected to be the most deshielded of the aromatic protons, likely appearing as a singlet or a very narrow doublet due to a small coupling constant with H-6.

-

H-5 and H-6: These two protons are adjacent to each other and will exhibit ortho-coupling, resulting in two doublets. The proton H-6, being adjacent to the electron-withdrawing cyano group, is expected to be further downfield than H-5.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be unique and therefore produce eight distinct signals.

Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165-170 |

| Aromatic Carbon (C-1) | ~130-135 |

| Aromatic Carbon (C-2) | ~135-140 |

| Aromatic Carbon (C-3) | ~120-125 |

| Aromatic Carbon (C-4) | ~115-120 |

| Aromatic Carbon (C-5) | ~130-135 |

| Aromatic Carbon (C-6) | ~130-135 |

| Nitrile Carbon (C≡N) | ~115-120 |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation and Causality:

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the bromine (C-3) will be shifted upfield due to the halogen's shielding effect, while the carbons attached to the electron-withdrawing carboxylic acid (C-1) and cyano (C-4) groups will be deshielded.

-

Nitrile Carbon: The carbon of the cyano group appears in a distinct region of the spectrum, aiding in its identification.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Summary:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium |

| Nitrile (C≡N) | Stretching | 2220-2240 | Sharp, Strong |

| Carbonyl (C=O) | Stretching | 1680-1710 | Strong |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and intense absorption due to the O-H stretching vibration, which is broadened by hydrogen bonding.

-

C≡N Stretch: The nitrile group gives rise to a sharp and strong absorption band in a region of the spectrum where few other functional groups absorb, making it a highly diagnostic peak.[3]

-

C=O Stretch: The carbonyl stretching of the carboxylic acid appears as a strong band. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

-

Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H and C=C stretching vibrations are also present, confirming the presence of the benzene ring.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

Caption: Workflow for solid-state FTIR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Data Summary (Electron Ionization - EI):

| m/z | Ion | Notes |

| 225/227 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| 208/210 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 199/201 | [M-CO]⁺ | Loss of carbon monoxide from the [M-OH]⁺ fragment. |

| 146 | [M-Br]⁺ | Loss of a bromine radical. |

| 102 | [C₆H₄CN]⁺ | Fragment corresponding to a cyanophenyl cation. |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak will appear as a doublet with a nearly 1:1 ratio of intensities at m/z 225 and 227, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

-

Loss of -OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical to form a stable acylium ion.

-

Loss of -COOH: Loss of the entire carboxylic acid group as a radical is also possible.

-

Loss of Br: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

-

Experimental Protocol: Mass Spectrometry (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous means of its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS offers complementary information that, when analyzed together, confirms the molecular structure and the presence of all key functional groups. This guide has provided a detailed analysis of the expected spectroscopic data, the underlying principles for the observed signals, and standardized protocols for data acquisition. This comprehensive understanding is essential for researchers and professionals who rely on these powerful analytical techniques for quality control, reaction monitoring, and the development of new chemical entities.

References

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-cyanobenzoic acid, a pivotal building block in modern organic synthesis and medicinal chemistry. This document elucidates its fundamental chemical and physical properties, provides a detailed, validated protocol for its synthesis, and explores its versatile applications in the development of novel therapeutic agents and advanced materials. Emphasis is placed on the causality behind the synthetic steps and the strategic utility of its distinct functional groups. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this compound.

Core Compound Identification and Properties

Nomenclature and Registration

-

IUPAC Name: this compound[1]

-

CAS Number: 58123-69-6[1]

-

Synonyms: 3-Bromo-4-cyano-benzoic acid, Benzoic acid, 3-bromo-4-cyano-[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experimental design, reaction optimization, and formulation. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂ | PubChem[1] |

| Molecular Weight | 226.03 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not explicitly available for 3-isomer; 186°C for 4-bromo-3-cyano isomer | Sigma-Aldrich[2] |

| Boiling Point | ~380.0 ± 37.0 °C at 760 mmHg (Predicted for isomer) | MySkinRecipes[3] |

| Storage Temperature | Room temperature, sealed in dry conditions | ChemicalBook[4] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A common and reliable route proceeds from 4-amino-3-bromobenzoic acid via a Sandmeyer reaction. This classic transformation is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, in this case, a nitrile.

Rationale for Synthetic Route

The choice of the Sandmeyer reaction is predicated on its reliability and high functional group tolerance. Starting with 4-amino-3-bromobenzoic acid allows for the regioselective introduction of the cyano group at the desired position. The amino group is an excellent precursor for diazotization, which generates a highly reactive diazonium salt intermediate. This intermediate is then readily displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Amino-3-bromobenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-bromobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature to ensure the stability of the diazonium salt formed in the next step. Premature decomposition can lead to side products and reduced yield.

-

Addition of Sodium Nitrite: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension of the amino acid over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the starting material.

-

Verification: The completion of diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying the full conversion of the primary amine.

Step 2: Cyanation (Sandmeyer Reaction)

-

Preparation of Catalyst: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.

-

Nucleophilic Substitution: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen gas evolution will be observed. This addition should be controlled to manage the exotherm and the rate of gas release.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete displacement of the diazonium group.

-

Work-up and Isolation: Cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to precipitate the crude this compound. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile scaffold for the construction of complex, biologically active molecules. Its three distinct functional groups—a carboxylic acid, a nitrile, and an aryl bromide—can be selectively and orthogonally modified.

-

Aryl Bromide: The bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of vast chemical space.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles), which are common bioisosteres for carboxylic acids in drug design.

-

Carboxylic Acid: The carboxylic acid moiety provides a site for amide bond formation, esterification, or reduction. It often serves as a key pharmacophoric feature, engaging in hydrogen bonding interactions with biological targets.

This trifunctional nature makes the compound a valuable intermediate in the synthesis of kinase inhibitors, protease inhibitors, and other targeted therapies. For instance, substituted cyanobenzoic acids are precursors in the synthesis of compounds targeting bromodomains, which are epigenetic readers implicated in cancer and inflammation.[5]

Logical Relationship of Functional Groups for Synthesis

Caption: Synthetic utility of this compound's functional groups.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is aggregated from supplier safety data sheets.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

-

Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, chemical-resistant gloves, and a lab coat is mandatory.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from its trifunctional nature. The ability to selectively manipulate the aryl bromide, nitrile, and carboxylic acid groups provides chemists with a powerful tool for the convergent synthesis of complex molecules. A robust understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical and materials science research.

References

- 1. This compound | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-cyanobenzoic acid | 887757-25-7 [sigmaaldrich.com]

- 3. 4-Bromo-3-cyanobenzoic acid [myskinrecipes.com]

- 4. This compound | 58123-69-6 [chemicalbook.com]

- 5. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Bromo-4-cyanobenzoic Acid for Researchers

This document serves as an in-depth technical guide on the core physical properties of 3-Bromo-4-cyanobenzoic acid, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this guide provides not only available data but also the experimental context and methodologies required for its empirical determination.

Introduction: Understanding this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a cyano group, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The interplay of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure and Core Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 58123-69-6

-

Molecular Formula: C₈H₄BrNO₂[1]

-

Molecular Weight: 226.03 g/mol [1]

Physical Properties: Data and Expert Analysis

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Comparative Data of Structural Isomers and Analogs:

To estimate the melting point of this compound, we can analyze the experimentally determined melting points of its structural isomers and related compounds. The position of the substituents on the benzene ring significantly influences the crystal lattice energy and, consequently, the melting point.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromobenzoic acid | 585-76-2 | C₇H₅BrO₂ | 201.02 | 155-158[2][3][4][5][6] |

| 4-Bromobenzoic acid | 586-76-5 | C₇H₅BrO₂ | 201.02 | 252-254[7] |

| 3-Cyanobenzoic acid | 1877-72-1 | C₈H₅NO₂ | 147.13 | 218-222[8][9][10] |

| 4-Cyanobenzoic acid | 619-65-8 | C₈H₅NO₂ | 147.13 | 219-224[11][12][13][14][15][16][17][18] |

Expert Insights: The para-substituted isomers (4-bromo and 4-cyano) exhibit significantly higher melting points than their meta-substituted counterparts. This is due to the greater symmetry of the para-isomers, which allows for more efficient packing and stronger intermolecular forces within the crystal lattice. Given that this compound has a substitution pattern that lacks the high symmetry of a para-disubstituted compound, its melting point is likely to be substantial but probably not as high as that of 4-Bromobenzoic acid. A reasonable estimation would place it in the range of its cyanobenzoic acid analogs, likely between 210-230°C .

Solubility Profile: Prediction and Rationale

Solubility is governed by the principle of "like dissolves like." The polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

Predicted Solubility of this compound:

The molecule possesses a highly polar carboxylic acid group capable of hydrogen bonding, a polar cyano group, and a moderately polar carbon-bromine bond. This combination results in a polar molecule.

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can hydrogen bond with protic solvents. Solubility in water is expected to be moderate and highly pH-dependent; deprotonation of the carboxylic acid at basic pH will form a highly soluble carboxylate salt.[19] Methanol and ethanol should be effective solvents.[5][15] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the carboxylic acid group, leading to good solubility.[20] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall high polarity of the molecule prevents significant interaction with non-polar solvents. |

| Ethers | Diethyl Ether | Slightly Soluble | Ether is a borderline solvent that can dissolve moderately polar compounds.[21] |

Comparative Data of Structural Isomers:

-

3-Bromobenzoic acid: Soluble in methanol (50 mg/mL), ether, acetone, and hot water.[4][5] Insoluble in cold water.[22]

-

4-Bromobenzoic acid: Slightly soluble in hot water; soluble in alcohol and ether.[21][23]

-

3-Cyanobenzoic acid: Slightly soluble in DMSO and Methanol.[13][20] Soluble in polar organic solvents.[24]

-

4-Cyanobenzoic acid: Soluble in methanol.[11][14][15] Water solubility is approximately 1.2 g/L at 20°C.[14]

Experimental Protocols for Property Determination

Given the absence of published data, researchers must be prepared to determine these physical properties empirically. The following protocols are designed to be self-validating and adhere to high standards of scientific rigor.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard for accurately determining the melting point of a crystalline organic solid.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder.

-

Gently tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be 1-2 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

Rapid Determination (Optional but recommended): Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found.

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for accuracy.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination with a fresh sample at least twice. Consistent results validate the measurement.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol for Solubility Assessment (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

System Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, airtight flask. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

-

Equilibration:

-

Place the flask in a constant-temperature water bath or shaker, maintained at the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is the state where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

Allow the flask to stand undisturbed at the constant temperature until the excess solid has settled completely.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid aspirating any solid particles. The use of a syringe filter is highly recommended.

-

-

Quantification:

-

Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility, typically expressed in units of g/L or mol/L.

-

Workflow Diagram: Solubility Determination

Caption: Shake-flask method for determining equilibrium solubility.

Safety and Handling

Substituted benzoic acids require careful handling in a laboratory setting. Based on data for this compound and related compounds, the following precautions are advised.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood to avoid inhaling dust.[27]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[27]

-

Avoid contact with skin and eyes.[26] In case of contact, rinse immediately and thoroughly with water.[27]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[27]

-

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

References

- 1. This compound | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Bromobenzoic acid [nanfangchem.com]

- 5. 3-Bromobenzoic acid 98 585-76-2 [sigmaaldrich.com]

- 6. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Cyanobenzoic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 4-Cyanobenzoic Acid | 619-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]

- 14. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]

- 15. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 16. hpc-standards.com [hpc-standards.com]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. 4-シアノ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]

- 21. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. 3-Bromobenzoic acid, 98% 585-76-2 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 23. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 24. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. angenechemical.com [angenechemical.com]

- 27. fishersci.com [fishersci.com]

A Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-4-cyanobenzoic Acid: A Multifunctional Scaffold for Targeted Therapies

Abstract

3-Bromo-4-cyanobenzoic acid has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid, a cyano group, and a strategically placed bromine atom—provides a rich platform for synthetic diversification and the development of potent and selective therapeutic agents. This guide delves into the core physicochemical properties, key synthetic transformations, and significant applications of this scaffold, with a primary focus on its role in the generation of targeted inhibitors for oncology. We will explore its critical function in the structure of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, and its potential in the design of novel kinase and bromodomain inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage this powerful intermediate.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of drug discovery, the identification and optimization of molecular scaffolds that can be readily modified to probe structure-activity relationships (SAR) are paramount. This compound is a prime example of such a scaffold. Its intrinsic properties offer a trifecta of chemical handles that can be orthogonally addressed, making it an ideal starting point for constructing complex molecular architectures.

-

Carboxylic Acid: Serves as a primary anchor for amide bond formation, a ubiquitous linkage in bioactive molecules, enabling connection to a wide array of amine-containing fragments.

-

Bromine Atom: Acts as a versatile functional group for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of steric and electronic effects in targeted regions of a molecule.

-

Cyano Group: Can be retained as a key interaction moiety, hydrolyzed to a primary amide, or reduced to an aminomethyl group, offering multiple avenues for SAR exploration.

This guide will illuminate the causality behind the selection of this scaffold in prominent drug discovery programs and provide the technical foundation for its application in future research.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂ | |

| Molecular Weight | 226.03 g/mol | |

| CAS Number | 58123-69-6 | |

| Boiling Point | 380.0±37.0°C at 760 mmHg | |

| Storage | Room temperature, dry, sealed |

The reactivity of the three functional groups is distinct, allowing for selective chemical transformations. The carboxylic acid is the most acidic site and will readily undergo reactions typical of its class, such as esterification or amidation. The bromine atom, attached to an electron-deficient aromatic ring, is primed for nucleophilic aromatic substitution or, more commonly, oxidative addition in cross-coupling cycles. The cyano group is relatively stable but can be transformed under more forcing conditions. This hierarchy of reactivity is the cornerstone of its synthetic utility.

Core Application: A Cornerstone in PARP Inhibitor Synthesis

The most prominent application of a scaffold derived from this compound is in the synthesis of Niraparib , a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2). PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Mechanism of Action: Synthetic Lethality via PARP Inhibition

PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis, a concept termed synthetic lethality.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Role of this compound in Niraparib's Structure

The synthesis of Niraparib involves the coupling of two key fragments: a substituted indazole core and a piperidine moiety. While this compound is not directly a part of the final Niraparib molecule, its structural motifs are present in a key intermediate, 2-bromo-5-cyanobenzamide, which can be synthesized from it. This intermediate serves as a precursor to the indazole-7-carboxamide portion of Niraparib. The bromo and cyano/carboxamide groups dictate the regiochemistry of the subsequent cyclization and coupling reactions required to build the final drug. Published synthetic routes often start from related materials like 3-methyl-2-nitrobenzoic acid, but the underlying principle of using a substituted benzoic acid derivative remains central.

The general synthetic logic involves:

-

Amide Formation: The carboxylic acid is converted to a primary amide.

-

Indazole Ring Formation: A cyclization reaction, often involving a hydrazine equivalent, forms the core indazole ring system.

-

Cross-Coupling: The bromine atom provides the handle for a C-N or C-C cross-coupling reaction to attach the piperidinylphenyl fragment.

Synthetic Methodologies & Experimental Protocols

The utility of this compound is realized through two principal reaction types: amide bond formation and palladium-catalyzed cross-coupling.

Protocol: Amide Coupling via Activated Ester

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU, a common and highly efficient coupling reagent.

Materials:

-

This compound

-

Amine of interest (e.g., Benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 20 minutes to allow for pre-activation of the carboxylic acid.

-

In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Causality: The use of HATU as a coupling reagent is advantageous for its high efficiency and rapid reaction times, which minimizes side reactions. DIPEA, a sterically hindered non-nucleophilic base, is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts without competing in the coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the brominated amide (synthesized in 4.1) with an arylboronic acid. The Suzuki reaction is a powerful method for forming C-C bonds.

Materials:

-

N-substituted 3-bromo-4-cyanobenzamide (from Protocol 4.1)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

2M aqueous Na₂CO₃ solution

-

Toluene and Ethanol

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, combine the N-substituted 3-bromo-4-cyanobenzamide (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a 2:1 mixture of Toluene:Ethanol to the flask.

-

Add the 2M aqueous Na₂CO₃ solution (3.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to 85 °C under an inert atmosphere.

-

Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the coupled biaryl product.

Causality: The palladium catalyst is the linchpin of this reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (Na₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. A mixed solvent system is often used to ensure solubility of both the organic and inorganic reagents.

Caption: General synthetic workflow utilizing this compound.

Future Perspectives: Expanding into Kinase and Bromodomain Inhibition

Beyond PARP inhibitors, the this compound scaffold holds significant potential for developing inhibitors against other important therapeutic targets.

-

Kinase Inhibitors: The substituted benzamide core is a common feature in many FDA-approved kinase inhibitors. The ability to diversify the structure at the 3-position via cross-coupling allows for the exploration of the hydrophobic pocket of kinase active sites, a key strategy for achieving potency and selectivity.

-

Bromodomain Inhibitors: Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins. They are increasingly recognized as important targets in cancer and inflammation. The benzamide portion of molecules derived from this scaffold can mimic the acetylated lysine, while the diversified aryl group can extend into the binding pocket to enhance affinity and selectivity.

The systematic application of the synthetic protocols described herein can enable the rapid generation of compound libraries for screening against these target classes, facilitating the discovery of new therapeutic leads.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity and the distinct functionalities of its three chemical handles provide a robust and versatile platform for the synthesis of complex, targeted therapeutics. Its proven value in the development of PARP inhibitors like Niraparib underscores its importance, while its inherent structural features suggest a broad and promising future in the discovery of novel inhibitors for a range of disease-relevant targets. The methodologies and insights presented in this guide are intended to empower researchers to fully harness the potential of this powerful molecular scaffold.

3-Bromo-4-cyanobenzoic acid as a building block in organic synthesis

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly valuable and versatile scaffold. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a cyano group, and a bromine atom. This trifecta of functionalities allows for a programmed, sequential, and selective chemical modification, making it an ideal starting point for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, core reactivity, and strategic applications of this compound, with a particular focus on its pivotal role in the synthesis of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Safety Data

A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Key Properties

The essential physicochemical data for this compound are summarized below.[1][2]

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 58123-69-6[2] |

| Molecular Formula | C₈H₄BrNO₂[1] |

| Molecular Weight | 226.03 g/mol [1] |

| Physical Form | Solid |

| Storage Temperature | Room temperature, sealed in dry conditions |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its related isomers. The compound is classified as an irritant.

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements :

-

Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3][4][5]

-

Response : If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[3][4][5]

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

-

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including safety glasses with side shields or goggles, chemical-resistant gloves (inspect before use), and a lab coat.[3][4] Work should be conducted in a chemical fume hood to ensure adequate ventilation.

Core Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively under distinct reaction conditions. This allows for a modular approach to library synthesis and the construction of complex target molecules.

Caption: Key selective transformations of this compound.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is typically the most reactive site for transformations under standard conditions. It serves as a primary handle for linking the core scaffold to other molecular fragments.

-

Amide Bond Formation : This is the most common initial reaction. The carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) and subsequently reacted with a primary or secondary amine to form a stable amide bond. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. This can be used to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of the final compound.

Palladium-Catalyzed Cross-Coupling at the Bromo Position

The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling : This is one of the most powerful and widely used reactions for forming C-C bonds.[6] The aryl bromide is coupled with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.[7][8][9] This reaction features mild conditions and a high tolerance for various functional groups, making it exceptionally suitable for late-stage functionalization in complex syntheses.[10] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[6]

Transformations of the Cyano Group

The cyano (nitrile) group is a robust and versatile functional group that can be converted into several other important moieties.

-

Hydrolysis : Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (e.g., H₂ with a metal catalyst) or chemical reduction can convert the nitrile to a primary amine (aminomethyl group).

-

[2+3] Cycloaddition : The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring.[11] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.

Application Showcase: Synthesis of PARP Inhibitors

The utility of this compound is powerfully demonstrated in the synthesis of PARP inhibitors, a class of anticancer drugs.[11][12] PARP enzymes are critical for DNA repair. In cancers with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a "synthetic lethality" effect, where the cancer cells are unable to repair DNA damage and undergo apoptosis.[11] Several approved PARP inhibitors, such as Olaparib and Rucaparib, are used to treat various cancers.[12]

The 3-bromo-4-cyanobenzoyl moiety is a common structural feature in many investigational PARP inhibitors.[13][14][15]

Retrosynthetic Strategy and Workflow

A common synthetic strategy involves using the carboxylic acid for an initial amidation to link to a core heterocyclic structure, followed by a Suzuki coupling at the bromo position to introduce another key aryl fragment.

Caption: General synthetic workflow for PARP inhibitors.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling step. Note: This is a generalized procedure; optimization for specific substrates may be required.

Reaction: Coupling of a 3-bromo-4-cyanobenzamide intermediate with an arylboronic acid.

Materials:

-

3-Bromo-4-cyanobenzamide derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent System (e.g., Dioxane/Water or Toluene/Water, typically 4:1 to 10:1 ratio)

Step-by-Step Methodology:

-

Reaction Setup : To a dry, nitrogen-flushed round-bottom flask or reaction vial, add the 3-bromo-4-cyanobenzamide derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask. The mixture should be stirred to ensure good suspension of the solids.

-

Catalyst Addition : Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq) to the flask.

-

Degassing : Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of stability and tunable reactivity. Its three distinct functional groups provide chemists with a versatile platform for constructing complex molecules through selective, high-yielding transformations like amidation and Suzuki-Miyaura cross-coupling. Its proven utility in the synthesis of high-value targets, such as PARP inhibitors for cancer therapy, underscores its significance and guarantees its continued importance in the fields of drug discovery and materials science. This guide serves as a testament to the strategic value of this compound, providing the foundational knowledge for its successful application in the laboratory.

References

- 1. This compound | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 58123-69-6 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 13. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-4-cyanobenzoic acid, with the CAS number 58123-69-6, is a trifunctional aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a cyano group, and a bromine atom on a benzene ring provides a versatile scaffold for a wide array of chemical transformations. This guide provides an in-depth exploration of the discovery, historical and modern synthetic methodologies, and key applications of this important chemical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂ | PubChem |

| Molecular Weight | 226.03 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not consistently reported, varies by purity | |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 58123-69-6 | PubChem |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms, including the carboxyl, cyano, and aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, and C-Br stretching vibrations.

-